molecular formula C17H28Cl2N2O B2551137 1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396782-23-2

1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B2551137
CAS No.: 1396782-23-2
M. Wt: 347.32
InChI Key: SVUIXCJBTGAJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-Cyclopropyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanol dihydrochloride is unique due to its specific chemical structure, which includes a cyclopropyl group and a 2-methylbenzyl substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.2ClH/c1-14-4-2-3-5-16(14)12-18-8-10-19(11-9-18)13-17(20)15-6-7-15;;/h2-5,15,17,20H,6-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUIXCJBTGAJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(C3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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